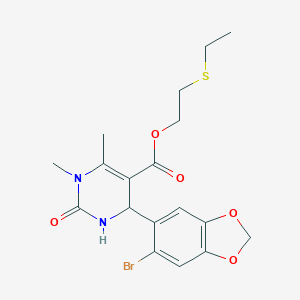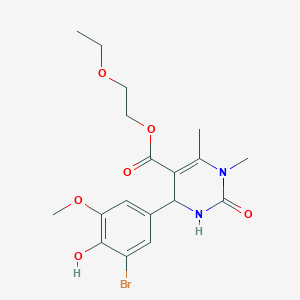![molecular formula C24H16Cl2O7S2 B420682 4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE](/img/structure/B420682.png)
4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE is a complex organic compound with the molecular formula C24H16Cl2O5S2. It is characterized by the presence of multiple aromatic rings and sulfonate groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol . This is followed by the sulfonation of 4-chlorophenol to introduce the sulfonate groups. The final step involves the coupling of the sulfonated 4-chlorophenol with 4-chlorophenoxy groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong interactions with active sites of enzymes, inhibiting their activity. The aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenol: A simpler compound with similar chlorophenyl groups but lacking the sulfonate groups.
4-Chlorophenyl methyl sulfone: Contains sulfone groups but has a different overall structure.
4-(4-Chlorophenoxy)phenol: Similar in structure but lacks the sulfonate groups.
Uniqueness
4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE is unique due to the presence of multiple sulfonate groups and its complex aromatic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H16Cl2O7S2 |
|---|---|
Molekulargewicht |
551.4g/mol |
IUPAC-Name |
(4-chlorophenyl) 4-[4-(4-chlorophenoxy)sulfonylphenoxy]benzenesulfonate |
InChI |
InChI=1S/C24H16Cl2O7S2/c25-17-1-5-21(6-2-17)32-34(27,28)23-13-9-19(10-14-23)31-20-11-15-24(16-12-20)35(29,30)33-22-7-3-18(26)4-8-22/h1-16H |
InChI-Schlüssel |
FIZAAGIXEWMVER-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl)S(=O)(=O)OC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl)S(=O)(=O)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


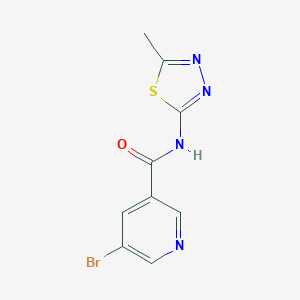
![4-bromobenzaldehyde (5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B420602.png)
![6-(1-azepanyl)-4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B420605.png)
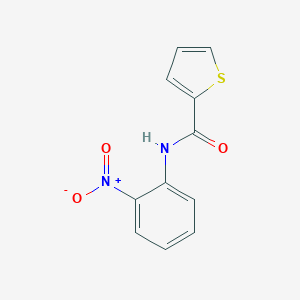
![2-(4-BROMOPHENYL)-2-OXOETHYL 2'-NITRO-[1,1'-BIPHENYL]-2-CARBOXYLATE](/img/structure/B420608.png)
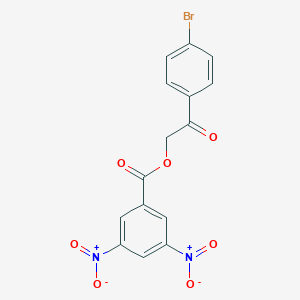
![5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B420615.png)
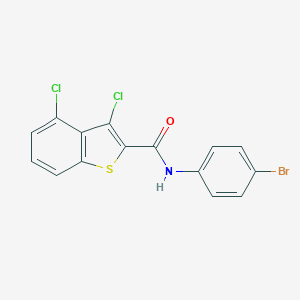
![ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B420618.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B420621.png)

